2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Mode of Action
It’s known that piperazine derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific molecular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methylpropan-1-one with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: 2-Methyl-1-(piperazin-1-yl)propan-1-ol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is utilized in several research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperazin-1-yl)propan-2-one
- 1-(4-Methylpiperazin-1-yl)propan-2-one
- 1-(2-Methylpiperazin-1-yl)propan-2-one
Uniqueness
2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the hydrochloride salt. This structural uniqueness imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(2)8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGUCURTKUYOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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